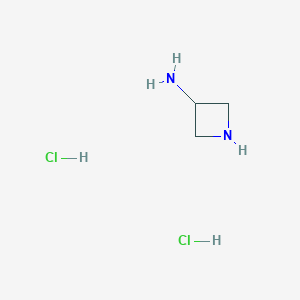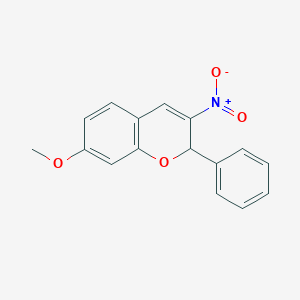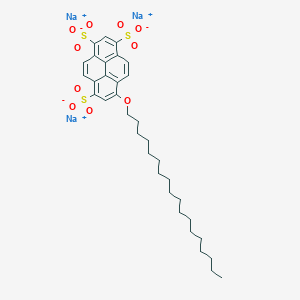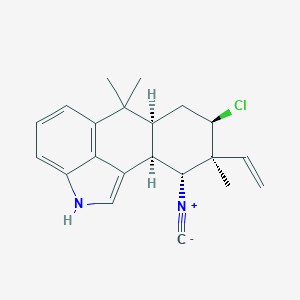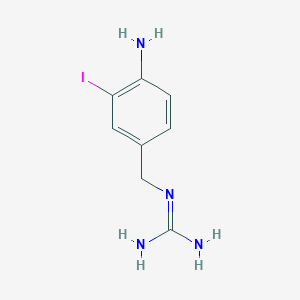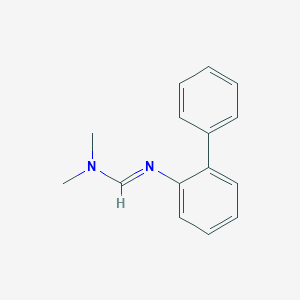
1-Hexyne, 5,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexyne, 5,5-dimethyl-, also known as 5,5-dimethyl-1-hexyne, is a chemical compound with the molecular formula C9H16. It is an alkyne with two methyl groups attached to the fifth carbon atom. This compound has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 1-Hexyne, 1-Hexyne, 5,5-dimethyl-- is not well understood. However, it has been shown to react with various transition metal complexes to form stable organometallic compounds. These compounds have potential applications in catalysis and material science.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 1-Hexyne, 1-Hexyne, 5,5-dimethyl--. However, it has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in muscle contraction and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Hexyne, 1-Hexyne, 5,5-dimethyl-- in lab experiments is its unique chemical properties, which make it a useful reactant in organic synthesis and as a probe in biological studies. However, one limitation of using this compound is its potential toxicity, which can pose a risk to researchers working with it.
Direcciones Futuras
There are several future directions for research on 1-Hexyne, 1-Hexyne, 5,5-dimethyl--. One area of interest is the development of new organometallic compounds using this compound as a ligand. These compounds have potential applications in catalysis and material science. Another area of interest is the investigation of the mechanism of action of 1-Hexyne, 1-Hexyne, 5,5-dimethyl-- on enzymes and proteins. This could lead to the development of new drugs and therapies for various diseases. Finally, further research is needed to determine the potential toxicity of this compound and to develop appropriate safety measures for researchers working with it.
Conclusion:
In conclusion, 1-Hexyne, 1-Hexyne, 5,5-dimethyl-- is a unique chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications and risks associated with this compound.
Métodos De Síntesis
The synthesis of 1-Hexyne, 1-Hexyne, 5,5-dimethyl-- can be achieved through various methods, including the reaction of 1-Hexyne, 5,5-dimethyl--1-hexene with hydrogen gas over a palladium catalyst, the reaction of 1-Hexyne, 5,5-dimethyl--1-hexene with acetylene gas in the presence of a palladium catalyst, or the reaction of 1-Hexyne, 5,5-dimethyl--1-pentene with acetylene gas in the presence of a palladium catalyst. The yield of 1-Hexyne, 1-Hexyne, 5,5-dimethyl-- varies depending on the method used, with the highest yield achieved through the reaction of 1-Hexyne, 5,5-dimethyl--1-hexene with acetylene gas in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
1-Hexyne, 1-Hexyne, 5,5-dimethyl-- has been used in various scientific research applications, including as a ligand in organometallic chemistry, as a reactant in organic synthesis, and as a probe in biological studies. It has been shown to react with transition metal complexes to form stable organometallic compounds, which have potential applications in catalysis and material science. In addition, 1-Hexyne, 1-Hexyne, 5,5-dimethyl-- has been used as a reactant in the synthesis of various organic compounds, including natural products and pharmaceuticals. It has also been used as a probe in biological studies to investigate the mechanism of action of various enzymes and proteins.
Propiedades
Número CAS |
108490-21-7 |
|---|---|
Nombre del producto |
1-Hexyne, 5,5-dimethyl- |
Fórmula molecular |
C8H14 |
Peso molecular |
110.2 g/mol |
Nombre IUPAC |
5,5-dimethylhex-1-yne |
InChI |
InChI=1S/C8H14/c1-5-6-7-8(2,3)4/h1H,6-7H2,2-4H3 |
Clave InChI |
POTVXOWIFWCTAN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CCC#C |
SMILES canónico |
CC(C)(C)CCC#C |
Sinónimos |
1-Hexyne, 5,5-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



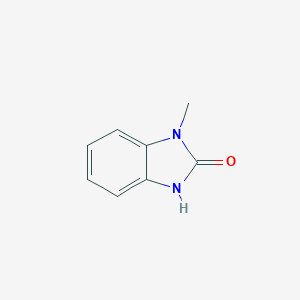
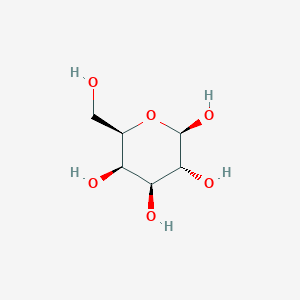
![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)
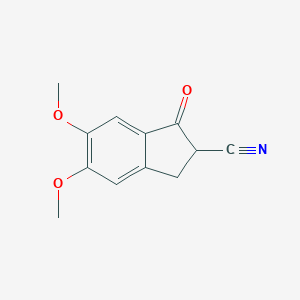
![2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride](/img/structure/B9993.png)
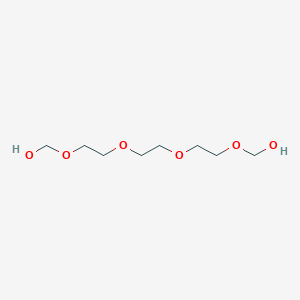
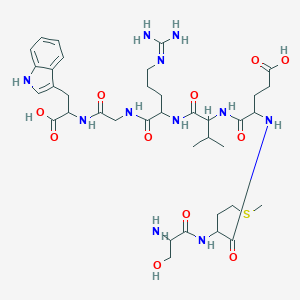
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)
